Trifluorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

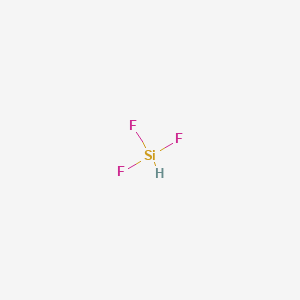

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trifluorosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F3HSi/c1-4(2)3/h4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPVEXTUHHUEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[SiH](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3HSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.088 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-71-9 | |

| Record name | Trifluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Trifluorosilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluorosilane (SiHF₃) is a colorless, gaseous inorganic compound with significant applications in the semiconductor industry and as a reagent in organic synthesis. This technical guide provides an in-depth overview of the chemical formula, molecular structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its characterization and a summary of its reactivity are presented. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize or encounter this versatile silicon compound.

Chemical Formula and Structure

This compound, also known as silyl fluoride, has the chemical formula SiHF₃ .[1][2][3] The molecule consists of a central silicon atom covalently bonded to one hydrogen atom and three fluorine atoms.

The molecular structure of this compound is a distorted tetrahedron, consistent with VSEPR theory.[4][5] The silicon atom is at the center, with the hydrogen and three fluorine atoms occupying the vertices. This arrangement results in a molecule with C₃ᵥ point group symmetry.[4] The high electronegativity of the fluorine atoms relative to both silicon and hydrogen leads to a significant molecular dipole moment, making this compound a polar molecule.[5]

Molecular Geometry

The bonding in this compound involves sp³ hybridization of the central silicon atom.[4] The geometry is characterized by the Si-H and Si-F bond lengths and the F-Si-F and H-Si-F bond angles. Due to the greater repulsion between the fluorine atoms, the F-Si-F bond angle is slightly compressed from the ideal tetrahedral angle of 109.5°.[4]

A diagram of the molecular structure of this compound is presented below.

Caption: Molecular structure of this compound with bond lengths.

Physicochemical Properties

This compound is a colorless gas at standard temperature and pressure.[2] A summary of its key physical and chemical properties is provided in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Weight | 86.09 g/mol | [1][2] |

| Melting Point | -131 °C | [2][4] |

| Boiling Point | -97.5 °C | [2][4] |

| Density (gas) | 1.86 g/cm³ | [2] |

| Dipole Moment | 1.26 D | [2][4] |

Structural Parameters

| Parameter | Value | Reference |

| Si-H Bond Length | 1.55 Å | [2][4] |

| Si-F Bond Length | 1.555 Å | [2][4] |

| F-Si-F Bond Angle | 110° | [2][4] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Data | Reference |

| Infrared (IR) Spectroscopy | Si-H stretch: 2204 cm⁻¹Si-F asymmetric stretch: 908 cm⁻¹, 865 cm⁻¹Si-F symmetric stretch: 832 cm⁻¹H-Si-F deformation: 642 cm⁻¹F-Si-F deformation: 385 cm⁻¹ | [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR (vs. TMS): δ 4.2 ppm¹⁹F NMR (vs. CFCl₃): δ -145 ppm²⁹Si NMR (vs. TMS): δ -45 ppm | [4] |

| Mass Spectrometry | Molecular ion peak (m/z): 86Major fragments (m/z): 85 ([M-H]⁺), 67 ([M-F]⁺) | [4] |

Synthesis

This compound can be synthesized through various methods, with one common approach being the reaction of a trichlorosilane with a fluorinating agent.

Synthesis Workflow

A general workflow for the synthesis of this compound via halogen exchange is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes a general method for the synthesis of this compound by reacting trichlorosilane with antimony(III) fluoride.

Materials:

-

Trichlorosilane (HSiCl₃)

-

Antimony(III) fluoride (SbF₃)

-

Anhydrous reaction vessel (e.g., a three-necked round-bottom flask)

-

Condenser

-

Collection trap (cooled with liquid nitrogen)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Assemble the reaction apparatus under an inert atmosphere to exclude moisture. The apparatus should consist of a reaction flask equipped with a dropping funnel and a condenser connected to a cold trap.

-

Charge the reaction flask with antimony(III) fluoride.

-

Slowly add trichlorosilane to the reaction flask from the dropping funnel. The reaction is exothermic and may require cooling to control the rate.

-

Gently heat the reaction mixture to drive the reaction to completion and distill the volatile products.

-

Collect the crude this compound in the cold trap cooled with liquid nitrogen.

-

Purify the collected product by low-temperature fractional distillation to separate it from byproducts and unreacted starting materials.

Reactivity and Reaction Mechanisms

This compound exhibits moderate reactivity and participates in several types of chemical reactions.

Thermal Decomposition

This compound is moderately stable at room temperature but decomposes at elevated temperatures. The primary decomposition pathway involves the formation of silicon tetrafluoride and hydrogen gas.

2 SiHF₃ → SiF₄ + SiH₂F₂ → ... → 2 SiF₄ + H₂

The decomposition follows second-order kinetics with a significant activation energy.

Hydrolysis

This compound reacts readily with water to produce silicon dioxide and hydrogen fluoride. This reaction is rapid and highlights the need to handle the compound in a moisture-free environment.

SiHF₃ + 2 H₂O → SiO₂ + 3 HF + H₂

A simplified diagram illustrating the hydrolysis reaction is shown below.

Caption: Reactants and products in the hydrolysis of this compound.

Experimental Protocols for Characterization

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of this compound.

Methodology:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: Introduce gaseous this compound into a gas cell with infrared-transparent windows (e.g., KBr or CsI).

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). The resolution should be set to at least 1 cm⁻¹ to resolve the rotational-vibrational fine structure of the gas-phase spectrum.

-

Analysis: Identify the absorption bands corresponding to the Si-H and Si-F stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the nuclear environment of the ¹H, ¹⁹F, and ²⁹Si atoms in this compound.

Methodology:

-

Instrument: High-field NMR spectrometer.

-

Sample Preparation: Condense a small amount of this compound gas into an NMR tube containing a deuterated solvent (e.g., CDCl₃ or C₆D₆) at low temperature.

-

Data Acquisition: Acquire ¹H, ¹⁹F, and ²⁹Si NMR spectra. For ²⁹Si, a larger number of scans may be necessary due to its low natural abundance and gyromagnetic ratio.

-

Analysis: Determine the chemical shifts and coupling constants. The ¹H spectrum will appear as a quartet due to coupling with the three equivalent fluorine atoms, and the ¹⁹F spectrum will be a doublet due to coupling with the hydrogen atom.

Conclusion

This compound is a fundamental silicon compound with a well-defined structure and a range of interesting chemical properties. Its utility in industrial processes and as a synthetic reagent underscores the importance of a thorough understanding of its characteristics. This technical guide has provided a detailed overview of the chemical formula, structure, properties, synthesis, and reactivity of this compound, along with protocols for its characterization, to serve as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. The kinetics of the reactions of silicon compounds. Part VIII. The gas-phase thermal decomposition of trifluoro-1,1,2,2-tetrafluoroethylsilane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. DSpace [kb.osu.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (SiHF₃) is a colorless, gaseous inorganic compound that holds a significant position in the field of silicon chemistry. It is a key intermediate in the synthesis of various organosilicon compounds and finds applications in the semiconductor industry, particularly in plasma etching and chemical vapor deposition processes.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and important safety and handling information. The presented data is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize or encounter this versatile chemical.

Physical Properties

This compound is a colorless gas at standard temperature and pressure.[2] Its fundamental physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | SiHF₃ | [2] |

| Molecular Weight | 86.09 g/mol | [2] |

| Boiling Point | -97.5 °C | [2] |

| Melting Point | -131 °C | [2] |

| Density (gas, at STP) | 1.86 g/cm³ | [2] |

| Dipole Moment | 1.26 D | [2] |

Molecular Structure and Spectroscopic Data

This compound possesses a tetrahedral molecular geometry with the silicon atom at the center. The bond lengths are 1.555 Å for Si-F and 1.55 Å for Si-H, with an F-Si-F bond angle of 110°.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Infrared (IR) Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Si-H stretch | ~2315 |

| Si-F stretch | ~990 |

| H-Si-F bend | ~855 |

| F-Si-F bend | ~380 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | ~4.5 | Quartet | J(H-F) ≈ 7.5 Hz |

| ¹⁹F | ~ -135 | Doublet | J(F-H) ≈ 7.5 Hz |

| ²⁹Si | ~ -82 | Quartet of doublets | ¹J(Si-H) ≈ 280 Hz, ¹J(Si-F) ≈ 380 Hz |

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the presence of the polar Si-H and Si-F bonds. Its key chemical reactions are outlined below.

Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures to produce silicon tetrafluoride and hydrogen gas.

Thermal Decomposition of this compound

Hydrolysis

This compound reacts readily with water to produce silicic acid and hydrogen fluoride. This reaction is highly exothermic and proceeds rapidly.

Hydrolysis of this compound

Solubility

Based on its polar nature, this compound is expected to be sparingly soluble in nonpolar organic solvents and reactive with protic solvents.[3] While specific quantitative data is limited, it is anticipated to have some solubility in aprotic polar solvents.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of trichlorosilane (SiHCl₃) with a fluorinating agent such as antimony trifluoride (SbF₃).[2]

Materials:

-

Trichlorosilane (SiHCl₃)

-

Antimony trifluoride (SbF₃)

-

Anhydrous, inert solvent (e.g., a high-boiling point ether)

-

Inert gas (e.g., Nitrogen or Argon)

Experimental Workflow:

Workflow for the Synthesis and Purification of this compound

Procedure:

-

Reaction Setup: A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a cold trap (-78 °C) is assembled and thoroughly dried under an inert atmosphere.

-

Reactant Charging: The flask is charged with antimony trifluoride and the anhydrous solvent.

-

Reactant Addition: Trichlorosilane is added dropwise from the dropping funnel to the stirred suspension at a controlled temperature (typically starting at low temperature and allowing to warm to room temperature).

-

Product Collection: The gaseous this compound product is passed through the condenser and collected in the cold trap.

-

Purification: The collected this compound is purified by low-temperature fractional distillation to remove any unreacted starting materials or byproducts.[2]

Spectroscopic Analysis

Gas-Phase Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically with a path length of 10 cm or longer).

-

Sample Preparation: The gas cell is evacuated and then filled with this compound gas to a desired pressure.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Gas-Phase Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A high-field NMR spectrometer equipped with a probe suitable for gas-phase measurements or by bubbling the gas through a suitable deuterated solvent in an NMR tube.

-

Sample Preparation: A sealed NMR tube is filled with a low pressure of this compound gas or a solution is prepared by bubbling the gas through a cooled deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

Data Acquisition: ¹H, ¹⁹F, and ²⁹Si NMR spectra are acquired using standard pulse sequences.

Safety and Handling

This compound is a hazardous gas and should be handled with extreme caution in a well-ventilated fume hood.[4] It is corrosive and reacts with moisture to produce toxic hydrogen fluoride gas.[5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[4] Cylinders of this compound should be securely stored and handled by trained personnel.[6]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The data presented in structured tables, along with the experimental protocols and safety information, serves as a valuable resource for scientists and researchers. The inclusion of visual diagrams for chemical reactions and experimental workflows aims to enhance the understanding of the synthesis and reactivity of this important silicon compound. As a key building block in silicon chemistry, a thorough understanding of the properties of this compound is crucial for its safe and effective application in research and development.

References

A Technical Guide to the Synthesis of High-Purity Trifluorosilane (SiHF3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (SiHF3), a colorless gas at standard temperature and pressure, is a valuable silicon-containing compound with increasing importance in the semiconductor industry and specialized chemical synthesis. Its application in these high-technology fields necessitates the availability of high-purity SiHF3. This technical guide provides an in-depth overview of the primary synthesis methods for producing high-purity this compound, complete with detailed experimental protocols, quantitative data for comparison, and visual representations of the key processes. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and purification of this critical reagent.

Core Synthesis Methodologies

The production of high-purity this compound is primarily achieved through two main synthetic routes: the halogen exchange reaction of trichlorosilane with a fluorinating agent and the direct fluorination of silane. A third, industrially significant source of this compound is as a byproduct of silicon etching processes.

Halogen Exchange Fluorination of Trichlorosilane with Antimony Trifluoride

The most common laboratory-scale synthesis of this compound involves the reaction of trichlorosilane (HSiCl3) with antimony trifluoride (SbF3). This method offers a relatively straightforward and high-yielding route to the desired product.

Reaction:

3HSiCl₃ + SbF₃ → 3SiHF₃ + SbCl₃

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a series of cold traps (e.g., cooled with a dry ice/acetone slush or liquid nitrogen) to collect the gaseous this compound product. The entire apparatus must be assembled and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and products.

-

Reagent Charging: The reaction flask is charged with anhydrous antimony trifluoride. Anhydrous trichlorosilane is placed in the dropping funnel.

-

Reaction Procedure: The antimony trifluoride in the flask is heated to the reaction temperature. Trichlorosilane is then added dropwise from the dropping funnel to the heated and stirred antimony trifluoride. The reaction is typically carried out at a temperature of 150°C for a duration of 4 hours.[1] The evolved this compound gas passes through the condenser and is collected in the cold traps.

-

Isolation and Purification: The crude this compound collected in the cold traps is then purified by low-temperature fractional distillation.[2][3] This process separates the this compound from any unreacted trichlorosilane, other chlorofluorosilanes, and any volatile impurities.

Logical Relationship of the Halogen Exchange Synthesis

References

An In-depth Technical Guide to Trifluorosilane: CAS Number and Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (SiHF3) is a colorless gas at standard temperature and pressure, finding applications in the semiconductor industry and as a precursor in chemical synthesis.[1] A thorough understanding of its chemical properties and safety considerations is paramount for its handling and use in research and development settings. This guide provides a comprehensive overview of this compound, including its Chemical Abstracts Service (CAS) number, detailed safety information, and relevant experimental protocols.

CAS Number

The CAS Registry Number for this compound is 13465-71-9 .[1]

Safety Data Sheet Summary

A comprehensive Safety Data Sheet (SDS) is crucial for the safe handling of this compound. While a specific, complete SDS for this compound was not publicly available in its entirety, the following sections synthesize critical safety information from available data on this compound and structurally related compounds.

Physical and Chemical Properties

A compilation of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | HSiF3 |

| Molecular Weight | 86.09 g/mol [1] |

| Appearance | Colorless gas[1] |

| Boiling Point | -97.5 °C[1] |

| Melting Point | -131 °C[1] |

| Density (gas) | 1.86 g/cm³[1] |

Table 1: Physical and Chemical Properties of this compound

Toxicological Data

| Compound | Test | Species | Route | Value |

| Silicon Tetrafluoride (CAS: 7783-61-1) | LC50 | Rat | Inhalation | 922 ppm / 1 hour[2] |

| LC50 | Rat | Inhalation | 2272 ppm[3] |

Table 2: Acute Inhalation Toxicity of a Related Compound

Note: The acute toxicity of chlorosilanes has been shown to be strongly correlated with their chlorine content and the subsequent release of HCl upon hydrolysis. A similar relationship is expected for fluorosilanes and the release of HF.[4][5]

Flammability Data

This compound is a flammable gas. While specific flammability limits (LFL/UFL) for this compound are not explicitly documented in the readily available literature, it should be handled with the precautions required for flammable gases.

Experimental Protocols

The following sections describe the standardized methodologies for assessing the key safety parameters of gaseous substances like this compound.

Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)

The determination of the median lethal concentration (LC50) for a gaseous substance is conducted following the principles of the OECD Guideline 403, "Acute Inhalation Toxicity."

Objective: To determine the concentration of a substance in air that causes the death of 50% of a group of test animals during a specified exposure period.

Methodology:

-

Test Animals: Typically, young adult rats of a standard laboratory strain are used. Both males and females are included in the study.

-

Exposure Apparatus: The animals are exposed in a whole-body or nose-only inhalation chamber that allows for the generation of a dynamic and stable test atmosphere.

-

Concentration Generation: A precise concentration of the test gas is mixed with filtered air and delivered to the exposure chamber. The concentration is monitored continuously or at frequent intervals.

-

Exposure Conditions: A group of animals is exposed to a specific concentration for a fixed period, typically 4 hours. Multiple concentration groups are used to establish a dose-response relationship.

-

Observations: Animals are observed for clinical signs of toxicity during and after exposure. The observation period is typically 14 days.

-

Data Analysis: The mortality data is statistically analyzed to calculate the LC50 value with confidence intervals.

Flammability Limits Testing (Based on ASTM E681)

The lower and upper flammability limits (LFL and UFL) of a gas in the air are determined using the standard test method ASTM E681, "Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases)."

Objective: To determine the range of concentrations of a flammable gas in the air that can propagate a flame.

Methodology:

-

Apparatus: A closed spherical or cylindrical vessel (typically 5 liters) equipped with an ignition source (e.g., an electric spark) and a means of observing flame propagation.

-

Test Procedure:

-

A known concentration of the test gas is mixed with air inside the test vessel at a specified temperature and pressure.

-

The ignition source is activated.

-

Flame propagation is observed visually. Successful propagation is defined as the flame spreading away from the ignition source and reaching a specified distance.

-

-

Determination of Limits:

-

The test is repeated with varying concentrations of the gas.

-

The Lower Flammability Limit (LFL) is the lowest concentration at which flame propagation occurs.

-

The Upper Flammability Limit (UFL) is the highest concentration at which flame propagation occurs.

-

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical for various applications, but its safe use necessitates a comprehensive understanding of its properties and potential hazards. This guide provides essential information, including its CAS number, a summary of its safety data with a cautionary note on the lack of specific toxicity values, and an overview of standard experimental protocols for safety assessment. Adherence to the outlined safety workflow is critical to minimize risks and ensure a safe working environment for all personnel.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. amp.generalair.com [amp.generalair.com]

- 3. Silicon tetrafluoride - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Chlorosilane acute inhalation toxicity and development of an LC50 prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nationalacademies.org [nationalacademies.org]

Molecular geometry and bond angles of F3SiH

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Trifluorosilane (F₃SiH)

This guide provides a comprehensive overview of the molecular structure of this compound (F₃SiH), a molecule of significant interest in semiconductor manufacturing and silicon chemistry.[1] The following sections detail its molecular geometry, including bond angles and lengths, supported by experimental and computational data.

Molecular Geometry

This compound consists of a central silicon (Si) atom bonded to three fluorine (F) atoms and one hydrogen (H) atom.[2] The arrangement of these atoms results in a molecule with C₃ᵥ point group symmetry.[1]

The electron geometry of F₃SiH is tetrahedral , as predicted by VSEPR theory, with the four bonding pairs of electrons around the central silicon atom. However, the molecular geometry is described as trigonal pyramidal .[2][3] This distinction arises because the four atoms attached to the central silicon atom are not identical. The difference in electronegativity and size between the fluorine and hydrogen atoms leads to an asymmetrical distribution of electron density and slight distortions from the ideal tetrahedral angles.[3] Consequently, F₃SiH is a polar molecule with a net dipole moment.[2][3]

Bond Angles and Bond Lengths

The precise bond angles and lengths in this compound have been determined through experimental techniques, most notably microwave spectroscopy, and corroborated by computational studies. The non-identical nature of the substituents on the silicon atom causes the bond angles to deviate from the ideal 109.5° of a perfect tetrahedron.[1][2]

The repulsion between the highly electronegative fluorine atoms is greater than that between a fluorine atom and a hydrogen atom, which influences the final bond angles.[1] Experimental data from microwave spectroscopy indicates that the F-Si-F bond angle is slightly compressed, while the H-Si-F angle is slightly expanded compared to the ideal tetrahedral angle.

Quantitative Structural Data

The following table summarizes the experimentally determined and computationally predicted bond angles and lengths for F₃SiH.

| Parameter | Value | Method of Determination |

| Bond Angle F-Si-F | 108°6′ ± 30′ | Microwave Spectroscopy[4] |

| ~110° | Not Specified[1] | |

| 110° | Not Specified[5] | |

| 108.2° | Computational[6] | |

| Bond Angle H-Si-F | 110.69° | Experimental[7] |

| Bond Length Si-F | 1.561 ± 0.005 Å | Microwave Spectroscopy[4] |

| 1.555 Å | Not Specified[1][5] | |

| Bond Length Si-H | 1.55 ± 0.05 Å | Microwave Spectroscopy[4] |

| 1.55 Å | Not Specified[1][5] |

Experimental Protocol: Microwave Spectroscopy

The determination of the molecular structure of this compound, as reported in the seminal work by Sheridan and Gordy (1951), was achieved using microwave spectroscopy.[4] This technique is highly effective for determining the precise geometric structure of small, polar molecules in the gas phase.

Methodology:

-

Sample Preparation: A gaseous sample of this compound and its isotopic derivatives (e.g., with ²⁹Si and ³⁰Si) is introduced into a waveguide sample cell at low pressure.[4]

-

Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies. The polar F₃SiH molecules absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels.

-

Detection and Spectral Analysis: The absorption of microwaves is detected, and a rotational spectrum is obtained. This spectrum consists of a series of lines, each corresponding to a specific rotational transition.

-

Determination of Rotational Constants: From the frequencies of the absorption lines in the microwave spectrum, the rotational constants (B₀) for each isotopic species are determined.[4] These constants are inversely related to the molecule's moments of inertia.

-

Calculation of Molecular Dimensions: By analyzing the moments of inertia for the parent molecule and its various isotopologues, a set of simultaneous equations can be solved to yield the precise bond lengths (d_SiH, d_SiF) and bond angles (∠FSiF, ∠HSiF).[4] The use of multiple isotopic species is crucial for determining the complete molecular structure with high accuracy.

Molecular Visualization

The following diagram, generated using the Graphviz DOT language, provides a 3D ball-and-stick representation of the F₃SiH molecule, illustrating its trigonal pyramidal geometry.

References

Thermodynamic properties of Trifluorosilane gas

An In-depth Technical Guide on the Thermodynamic Properties of Trifluorosilane Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound (SiHF3) gas. The information is compiled from established databases and scientific literature to support research and development activities where this compound is of interest.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound gas are crucial for understanding its behavior in various chemical and physical processes. The following table summarizes key quantitative data, primarily sourced from the NIST Chemistry WebBook and other scientific compilations.

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | -1200.81 | kJ/mol | [1] |

| Standard Entropy (S°gas,1 bar) | 277.26 | J/mol·K | [1] |

| Molar Mass | 86.0886 | g/mol | [1][2] |

| Molecular Formula | F3HSi | [1][2] | |

| CAS Registry Number | 13465-71-9 | [1][2] |

Heat Capacity (Cp)

The heat capacity of this compound gas can be expressed as a function of temperature. The Shomate equation provides a standardized method for this calculation.[1][3] The parameters for the Shomate equation are provided in the table below, where t = temperature (K) / 1000.[1][3]

Shomate Equation: Cp° = A + Bt + Ct² + D*t³ + E/t²

| Temperature Range (K) | A | B | C | D | E |

| 298 - 1100 | 34.58566 | 148.8157 | -123.8493 | 38.20222 | -0.489151 |

| 1100 - 6000 | 104.3126 | 2.062031 | -0.410743 | 0.028121 | -8.895226 |

Data sourced from the NIST-JANAF Thermochemical Tables as cited in the NIST Chemistry WebBook.[1]

Additionally, for a specific temperature range, the heat capacity can be calculated using the following empirical equation[4]:

Cp = 45.67 + 0.092T - 8.34×10-5T2 J·mol-1·K-1 (for the temperature range 200-400 K)

Experimental Protocols for Thermodynamic Data Determination

While detailed, step-by-step experimental protocols specifically for this compound gas were not found in the surveyed literature, this section outlines the general and standard methodologies employed for determining the thermodynamic properties of gases. These protocols are based on well-established principles of calorimetry and spectroscopy.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a gaseous compound like this compound is typically determined through reaction calorimetry, often involving combustion.

Constant-Volume (Bomb) Calorimetry:

A common method for determining the heat of combustion is through a bomb calorimeter.[5][6]

-

Sample Preparation: A precise mass of a substance that reacts with this compound to produce well-defined products is placed in a sample holder within a high-pressure vessel, the "bomb."

-

Pressurization: The bomb is filled with a known excess of the reactant gas (e.g., oxygen for combustion).

-

Immersion: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter).

-

Temperature Equilibration: The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The reaction is initiated by an electrical spark.

-

Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached after the reaction is complete is recorded.

-

Calculation: The heat released by the reaction is calculated from the temperature change and the total heat capacity of the calorimeter and its contents. The enthalpy of formation of the target compound can then be derived using Hess's Law, based on the known enthalpies of formation of the reactants and other products.

Determination of Heat Capacity

The heat capacity of a gas can be measured at constant pressure (Cp) or constant volume (Cv).

Continuous-Flow Calorimetry (for Cp):

This method is suitable for determining the specific heat capacity of a gas at constant pressure.[4]

-

Gas Flow: A steady stream of the gas is passed through a tube at a constant, known flow rate.

-

Initial Temperature Measurement: The temperature of the gas is measured before it enters a heating element.

-

Heating: The gas flows over an electrical heater that provides a constant, known power input (V x I).

-

Final Temperature Measurement: The temperature of the gas is measured after it has been heated.

-

Steady State: The system is allowed to reach a steady state where the temperatures at the inlet and outlet are constant.

-

Calculation: The heat capacity at constant pressure is calculated from the mass flow rate, the power input, and the measured temperature difference. To account for heat loss, the experiment is typically repeated at a different flow rate.

Determination of Entropy

The standard entropy of a gas is not typically measured directly. Instead, it is calculated from heat capacity data measured at different temperatures, starting from a very low temperature (approaching absolute zero).[3]

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the substance in its solid state is measured as a function of temperature from as close to 0 K as possible up to its melting point.

-

Enthalpy of Phase Transitions: The enthalpies of any phase transitions (solid-solid, solid-liquid, and liquid-gas) are measured using calorimetry.

-

Heat Capacity of Liquid and Gas: The heat capacity of the substance in its liquid and gaseous phases is measured up to the desired temperature.

-

Calculation of Entropy: The absolute entropy at a given temperature is calculated by integrating Cp/T with respect to temperature from 0 K, adding the entropy changes for each phase transition (ΔH/T). For gases, corrections for non-ideal behavior may be necessary.

Spectroscopic techniques can also be used to calculate entropy by determining the vibrational and rotational energy levels of the gas molecules.[7][8]

Visualization of Thermodynamic Property Relationships

The following diagram illustrates the conceptual relationship between the core thermodynamic properties of this compound gas and the experimental approaches used for their determination.

Caption: Conceptual workflow for determining thermodynamic properties of this compound.

References

- 1. scribd.com [scribd.com]

- 2. Specific heat capacity - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. schoolphysics.co.uk [schoolphysics.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 7. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 8. azooptics.com [azooptics.com]

A Technical Guide to the Historical Discovery and First Synthesis of Trifluorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and seminal synthesis of trifluorosilane (SiHF₃), a compound of significant interest in materials science and organic synthesis. We delve into the pioneering work that led to its first isolation and characterization, presenting detailed experimental protocols from the primary literature. Quantitative data is systematically organized for clarity, and key experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the foundational chemistry of this important fluorosilane.

Introduction

This compound (SiHF₃) is a colorless, gaseous compound that has garnered considerable attention for its unique chemical reactivity and utility as a precursor in various chemical transformations. Its journey from a laboratory curiosity to a valuable synthetic building block is a testament to the advancements in inorganic synthesis and analytical techniques throughout the 20th century. This guide aims to provide a detailed account of its initial discovery and the first successful, well-documented synthesis, offering a valuable resource for researchers interested in the fundamental chemistry of silicon-fluorine compounds.

Historical Discovery and First Synthesis

While fleeting observations of fluorinated silanes may have occurred earlier, the first deliberate and well-characterized synthesis of this compound is credited to Harold Simmons Booth and Carl F. Swinehart in their 1935 publication in the Journal of the American Chemical Society. Their work on the fluorination of trichlorosilane laid the groundwork for the systematic study of this class of compounds.

Prior to this, the controlled synthesis of fluorosilanes was a significant challenge due to the high reactivity of the reagents involved. Booth and Swinehart's methodical approach, employing the Swarts reaction, provided a viable route to this compound and its chlorinated analogues.

Experimental Protocols

First Synthesis: Fluorination of Trichlorosilane with Antimony Trifluoride (Booth and Swinehart, 1935)

This method involves the catalyzed halogen exchange reaction between trichlorosilane (SiHCl₃) and antimony trifluoride (SbF₃).

Reaction:

SiHCl₃ + SbF₃ (with SbCl₅ catalyst) → SiHF₃ + SiHClF₂ + SiHCl₂F + SbCl₃

Experimental Workflow:

Detailed Methodology:

-

Apparatus: A key challenge noted by the original researchers was the highly exothermic and rapid nature of the reaction. A specialized reaction vessel was employed, likely a multi-necked flask equipped with a means for controlled addition of the solid reactant, a stirrer, and an outlet connected to a condensation train.

-

Reactant Charging: Trichlorosilane is introduced into the reaction vessel. A catalytic amount of antimony pentachloride is added.

-

Reaction Initiation: Powdered antimony trifluoride is added portion-wise to the trichlorosilane. The reaction proceeds vigorously upon warming.

-

Product Collection: The gaseous products, a mixture of fluorinated silanes (SiHF₃, SiHClF₂, SiHCl₂F), are passed through a series of cold traps (e.g., cooled with liquid air) to condense the products.

-

Purification: The condensed mixture of fluorosilanes is then purified by fractional distillation at low temperatures to isolate this compound.

Alternative Early Synthesis: Reaction of Trichlorosilane with Titanium Tetrafluoride

Another early method for the synthesis of this compound involves the reaction of trichlorosilane with titanium tetrafluoride (TiF₄).

Reaction:

3SiHCl₃ + 4TiF₄ → 3SiHF₃ + 4TiCl₃F

Experimental Workflow:

Detailed Methodology:

-

Reactant Charging: Trichlorosilane and titanium tetrafluoride are placed in a high-pressure reaction vessel, such as an autoclave or a sealed tube.

-

Reaction Conditions: The mixture is heated to a temperature in the range of 100-200 °C for an extended period (e.g., 18 hours).

-

Product Isolation: After cooling, the autoclave is carefully vented, and the gaseous products are collected in a cold trap cooled with liquid nitrogen.

-

Purification: The collected condensate is then purified by fractional distillation to yield this compound.

Definitive Structural Characterization

The definitive determination of the molecular structure of this compound was accomplished in 1950 by J. Sheridan and Walter Gordy using microwave spectroscopy. Their work, published in Physical Review, provided precise measurements of the bond lengths and angles, confirming the molecule's trigonal pyramidal geometry.

Logical Relationship of Characterization:

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in early and subsequent studies.

| Property | Value | Reference |

| Molecular Formula | SiHF₃ | - |

| Molar Mass | 86.09 g/mol | [1] |

| Boiling Point | -80.2 °C | |

| Melting Point | -112 °C | |

| Vapor Pressure at -98.6 °C | 133 mm Hg | |

| Trouton's Constant | 21.6 | |

| Si-H Bond Length | 1.55 Å | [2] |

| Si-F Bond Length | 1.555 Å | [2] |

| F-Si-F Bond Angle | 110° | [2] |

| Electric Dipole Moment | 1.26 D | [2] |

Conclusion

The pioneering work of Booth and Swinehart in 1935 provided the first reliable synthetic route to this compound, opening the door for further investigation into its properties and reactivity. The subsequent structural elucidation by Sheridan and Gordy using microwave spectroscopy provided a definitive understanding of its molecular geometry. This guide has aimed to consolidate and present this foundational information in a clear and accessible format for today's researchers, highlighting the key experimental details and quantitative data that underpin our current knowledge of this important silicon compound.

References

In-Depth Technical Guide: Vapor Pressure and Phase Diagram of Trifluorosilane (SiHF₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (SiHF₃), an inorganic compound, is a colorless gas at standard temperature and pressure.[1] As a key intermediate in silicon chemistry, it finds significant applications in semiconductor manufacturing, particularly in etching processes.[2] A thorough understanding of its physical properties, especially its vapor pressure and phase behavior, is crucial for its storage, handling, and application in various industrial and research settings. This technical guide provides a comprehensive overview of the vapor pressure and phase diagram of this compound, supported by quantitative data, experimental methodologies, and a visual representation of its phase transitions.

Data Presentation: Physical and Thermodynamic Properties

The phase behavior of this compound is characterized by its melting, boiling, and critical points. These, along with its vapor pressure at various temperatures, define its physical state under different conditions.

Phase Transition Properties

The key thermodynamic points for this compound are summarized in the table below. The triple point, where solid, liquid, and gas phases coexist in equilibrium, is not explicitly documented in the literature. However, it is typically very close to the normal melting point. The critical point data is based on estimations.[2]

| Property | Temperature (°C) | Temperature (K) | Pressure (atm) |

| Melting Point | -131 °C[1][2] | 142.15 K | N/A |

| Boiling Point | -97.5 °C[1][2] | 175.65 K | 1 atm |

| Critical Temperature (Est.) | 120 °C[2] | 393.15 K | N/A |

| Critical Pressure (Est.) | N/A | N/A | 48 atm[2] |

Thermodynamic Data:

Vapor Pressure of this compound

The vapor pressure of this compound has been determined experimentally across a range of temperatures. The following table presents this data, showing the increase in vapor pressure with rising temperature.

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) |

| -152.0 | 121.15 | 1 |

| -142.7 | 130.45 | 5 |

| -138.2 | 134.95 | 10 |

| -132.9 | 140.25 | 20 |

| -127.3 | 145.85 | 40 |

| -123.7 | 149.45 | 60 |

| -118.7 | 154.45 | 100 |

| -111.3 | 161.85 | 200 |

| -102.8 | 170.35 | 400 |

| -95.0 | 178.15 | 760 |

Data sourced from the Handbook of Chemistry and Physics.[3]

The relationship between vapor pressure and temperature can also be described by the Antoine equation: log₁₀(P) = A - (B / (T + C)) Where P is the vapor pressure and T is the temperature. For this compound, one set of estimated parameters is: A = 4.567, B = 678.9, and C = -45.2 (with P in mmHg and T in Kelvin).[2]

Visualization: Phase Diagram of this compound

The following diagram illustrates the pressure-temperature (P-T) phase diagram for this compound. This diagram is a schematic representation based on the available data and shows the boundaries between the solid, liquid, and gaseous phases.

Caption: Schematic P-T phase diagram for this compound (SiHF₃).

Experimental Protocols

The determination of vapor pressure is a critical experimental procedure for characterizing the physicochemical properties of a compound like this compound. While specific experimental protocols for the cited SiHF₃ data are not detailed in the available literature, the following are standard, widely-accepted methods for vapor pressure measurement.

Static Method

The static method is a direct measurement of vapor pressure. It is suitable for a wide range of pressures.

-

Principle: A sample of the substance is placed in a thermostatted, evacuated container connected to a pressure measuring device (manometer). The system is allowed to reach thermodynamic equilibrium at a set temperature, and the pressure of the vapor in equilibrium with its condensed phase (solid or liquid) is recorded.

-

Apparatus: The setup typically consists of a sample cell, a thermostat (e.g., a liquid bath or a temperature-controlled block), a vacuum system to remove air and other gases, and a pressure transducer or manometer.

-

Procedure:

-

The sample is placed in the cell, and the system is evacuated to remove any residual air.

-

The sample is degassed, often by several freeze-pump-thaw cycles, to remove any dissolved volatile impurities.

-

The cell is brought to the desired temperature using the thermostat.

-

The system is allowed to equilibrate, which is confirmed when the pressure reading stabilizes.

-

The stable pressure reading is recorded as the vapor pressure at that temperature.

-

The process is repeated at different temperatures to obtain a vapor pressure curve.

-

Dynamic Method (Ebulliometry)

The dynamic method involves measuring the boiling temperature of a substance at a controlled pressure.

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. An ebulliometer measures this boiling temperature at a precisely controlled pressure.

-

Apparatus: An ebulliometer is a specialized piece of glassware that includes a boiling flask, a thermometer or temperature probe placed in the vapor-liquid equilibrium zone, a condenser, and a connection to a pressure control system.

-

Procedure:

-

The substance is placed in the ebulliometer.

-

The system pressure is set and maintained by an electronic pressure controller.

-

The liquid is heated until it boils smoothly. The design of the ebulliometer ensures that the temperature is measured under equilibrium conditions between the liquid and vapor.

-

The stable boiling temperature is recorded at the set pressure.

-

By varying the system pressure, a series of corresponding boiling points can be determined to construct the vapor pressure curve.

-

Gas Saturation Method (Transpiration Method)

This method is particularly suitable for measuring low vapor pressures of solids and liquids.

-

Principle: A known volume of an inert carrier gas is passed slowly through or over the sample at a constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance that vaporized is then determined, typically by trapping and weighing the condensed vapor or by measuring the mass loss of the sample.

-

Apparatus: The setup includes a carrier gas supply with a flow controller, a saturator cell containing the sample within a thermostat, a cold trap or an analytical system to quantify the transported vapor, and a device to measure the total volume of the carrier gas.

-

Procedure:

-

The sample is placed in the saturator, which is maintained at a constant temperature.

-

A controlled, slow stream of an inert gas (e.g., nitrogen or helium) is passed through the saturator. The flow rate must be slow enough to ensure saturation.

-

The vapor-laden gas exits the saturator and passes through a trap (e.g., a cold trap or an absorption tube) where the substance's vapor is collected.

-

The experiment is run for a sufficient time to collect a measurable amount of the substance.

-

The amount of transported substance is determined (e.g., by weighing the trap before and after). The total volume of the carrier gas is also measured.

-

Assuming the ideal gas law, the partial pressure of the substance (its vapor pressure) is calculated from the amount of substance vaporized and the total volume of the gas mixture.

-

The selection of the appropriate method depends on the vapor pressure range of the substance and the required accuracy of the measurement.

References

Methodological & Application

Application Notes and Protocols for Fluorinated Silanes in Silicon Nitride Deposition

A focus on Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Fluorinated Silicon Nitride (SiN:F) Films

Introduction

Silicon nitride (SiNₓ) thin films are critical materials in the semiconductor and optoelectronics industries, serving as dielectric layers, passivation coatings, and etch masks. The incorporation of fluorine into these films, creating fluorinated silicon nitride (SiN:F), can offer several advantages, including lower hydrogen content, reduced film stress, and modified optical and electrical properties. Fluorinated silanes are a class of precursors that can be utilized for the deposition of these specialized films. This document outlines the application of fluorinated silanes, with a focus on plasma-enhanced chemical vapor deposition (PECVD), for the synthesis of SiN:F films.

Data Presentation: Properties of Fluorinated Silicon Nitride Films

The properties of SiN:F films are highly dependent on the deposition parameters. Below is a summary of typical properties achieved through PECVD using fluorinated precursors.

| Property | Value Range | Deposition Method | Precursors | Citation |

| Deposition Temperature | 100 - 440 °C | PECVD | SiH₄/NF₃/N₂, SiF₄/N₂/H₂ | [1][2][3][4] |

| Refractive Index | 1.70 - 2.1 | PECVD | SiH₄/NF₃/N₂, SiH₄/SiF₄/N₂ | [1][3][5] |

| Dielectric Constant | Favorable compared to high-temp CVD SiNₓ | PECVD | SiH₄/NF₃/N₂ | [1] |

| Breakdown Strength | High | PECVD | SiH₄/NF₃/N₂ | [1] |

| Resistivity | >10¹⁷ Ω·cm | PECVD | SiH₄/SiF₄/NH₃ | [5] |

| Hydrogen Content | Low (can be < 4 at.%) | PECVD, ICP-PECVD | SiH₄/NF₃/N₂, SiH₄/N₂/Ar/NF₃ | [1][6] |

| Deposition Rate | Up to 1600 Å/min | PECVD | SiH₄/NF₃/N₂ | [1] |

| Optical Band Gap | ~5.5 eV | PECVD | SiH₄/SiF₄/NH₃ | [5] |

| Film Stress | Tensile or Compressive (tunable) | PECVD | SiH₄/NF₃/N₂ | [7] |

Experimental Protocols

PECVD of Fluorinated Silicon Nitride using SiH₄/NF₃/N₂

This protocol describes a general procedure for the deposition of SiN:F films using a mixture of silane, nitrogen trifluoride, and nitrogen in a parallel-plate PECVD reactor.

Materials and Equipment:

-

Parallel-plate PECVD system with RF power supply (e.g., 13.56 MHz)

-

Substrate heater capable of reaching at least 400°C

-

Gas handling system with mass flow controllers (MFCs) for SiH₄, NF₃, and N₂

-

Vacuum pump system capable of reaching pressures in the mTorr to Torr range

-

Silicon wafers or other suitable substrates

-

Standard wafer cleaning reagents (e.g., RCA clean)

Protocol:

-

Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.g., RCA-1 and RCA-2) to remove organic and metallic contaminants. Dry the wafers thoroughly.

-

System Preparation:

-

Load the cleaned wafers into the PECVD chamber.

-

Pump the chamber down to a base pressure of <10 mTorr.

-

Heat the substrate to the desired deposition temperature (e.g., 300°C).[1]

-

-

Deposition:

-

Introduce the process gases into the chamber at the desired flow rates. A typical starting point could be:

-

SiH₄: 5-20 sccm

-

NF₃: 5-50 sccm[1]

-

N₂: 500-2000 sccm

-

-

Allow the chamber pressure to stabilize to the target deposition pressure (e.g., 0.5 - 2 Torr).

-

Ignite the plasma by applying RF power (e.g., 50 - 200 W).

-

Maintain these conditions for the desired deposition time to achieve the target film thickness. Deposition rates can be very high, so initial calibration runs are recommended.[1]

-

-

Post-Deposition:

-

Turn off the RF power and stop the gas flows.

-

Allow the substrates to cool down under vacuum or in a nitrogen ambient.

-

Vent the chamber and unload the wafers.

-

-

Characterization:

-

Measure the film thickness and refractive index using ellipsometry.

-

Analyze the film composition and bonding using Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS).

-

Evaluate the electrical properties (dielectric constant, breakdown voltage) using capacitance-voltage (C-V) and current-voltage (I-V) measurements on fabricated capacitor structures.

-

PECVD of Fluorinated Silicon Nitride using SiF₄/N₂/H₂

This protocol provides a general method for depositing SiN:F films using tetrafluorosilane, nitrogen, and hydrogen.

Materials and Equipment:

-

Same as in Protocol 3.1, with SiF₄ and H₂ gas sources instead of SiH₄ and NF₃.

Protocol:

-

Substrate Preparation: Follow the same procedure as in Protocol 3.1.

-

System Preparation: Follow the same procedure as in Protocol 3.1.

-

Deposition:

-

Introduce the process gases into the chamber. Example starting conditions could be:

-

SiF₄: 10-50 sccm

-

N₂: 100-500 sccm

-

H₂: 100-500 sccm[2]

-

-

Set the deposition pressure (e.g., 1 Torr).

-

Apply RF power to initiate the plasma.

-

Proceed with the deposition for the required duration.

-

-

Post-Deposition and Characterization: Follow the same procedures as in Protocol 3.1. High hydrogen dilution has been found to produce transparent and stoichiometric films.[2]

Visualizations

Experimental Workflow for PECVD of SiN:F

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. US5204138A - Plasma enhanced CVD process for fluorinated silicon nitride films - Google Patents [patents.google.com]

- 4. spl.skku.ac.kr [spl.skku.ac.kr]

- 5. researchgate.net [researchgate.net]

- 6. sol-gel.net [sol-gel.net]

- 7. crystec.com [crystec.com]

Application Notes and Protocols for Chemical Vapor Deposition (CVD) Using Trifluorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trifluorosilane in CVD

This compound (SiHF₃) is a silicon-containing gas that can be utilized in chemical vapor deposition (CVD) processes for the synthesis of thin films. While less common than other silicon precursors like silane (SiH₄) or dichlorosilane (SiH₂Cl₂), SiHF₃ offers unique chemical properties due to the presence of both hydrogen and fluorine atoms bonded to the silicon atom. This composition can influence reaction pathways and the final properties of the deposited films. These application notes provide an overview of the potential uses of this compound in CVD for depositing silicon nitride (SiNₓ), silicon dioxide (SiO₂), and amorphous silicon (a-Si:H) films, along with generalized experimental protocols. It is important to note that while the fundamental principles of CVD apply, specific process parameters for SiHF₃ are not as widely documented as for other precursors. Therefore, the provided protocols are intended as a starting point for process development.

Applications of this compound in CVD

The primary applications of this compound in CVD are centered around the deposition of silicon-based thin films critical for various research and industrial applications, including microelectronics and drug delivery device fabrication.

-

Silicon Nitride (SiNₓ) Deposition: SiNₓ films are widely used as dielectric layers, passivation coatings, and encapsulation barriers due to their excellent electrical insulation, chemical inertness, and mechanical robustness. In plasma-enhanced CVD (PECVD), SiHF₃ can be reacted with a nitrogen source, such as ammonia (NH₃) or nitrogen (N₂), to deposit SiNₓ films. The fluorine content from SiHF₃ may be incorporated into the film, potentially modifying its properties.

-

Silicon Dioxide (SiO₂) Deposition: SiO₂ films are fundamental in microelectronics for applications such as gate dielectrics, interlayer dielectrics, and passivation layers. PECVD of SiO₂ using SiHF₃ typically involves its reaction with an oxygen source like oxygen (O₂) or nitrous oxide (N₂O).

-

Amorphous Silicon (a-Si:H) Deposition: Hydrogenated amorphous silicon is a key material in thin-film solar cells and thin-film transistors. PECVD is the standard method for a-Si:H deposition. While silane is the most common precursor, SiHF₃ can also be used, often in a hydrogen-rich plasma environment. The fluorine incorporation may influence the film's electronic properties and stability.

-

CVD Chamber Cleaning: Fluorine-containing compounds are effective for in-situ cleaning of CVD chambers to remove unwanted deposits from chamber walls and components. While nitrogen trifluoride (NF₃) is more common, the reactivity of SiHF₃ in a plasma could potentially be harnessed for chamber cleaning processes.

Experimental Protocols

The following are generalized protocols for the deposition of SiNₓ, SiO₂, and a-Si:H films using this compound in a PECVD system. These should be considered as starting points, and optimization will be necessary for specific applications and reactor configurations.

Safety Precautions: this compound is a hazardous gas. It is crucial to handle it in a well-ventilated area, preferably within a gas cabinet with appropriate safety monitoring and abatement systems. Always refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[1][2][3][4] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Protocol 1: Plasma-Enhanced Chemical Vapor Deposition of Silicon Nitride (SiNₓ)

Objective: To deposit a silicon nitride thin film on a silicon wafer.

Materials and Equipment:

-

PECVD system

-

This compound (SiHF₃) gas source

-

Ammonia (NH₃) or Nitrogen (N₂) gas source

-

Dilution gas (e.g., Argon, Helium)

-

Silicon wafers (substrate)

-

Substrate holder and heating system

-

RF plasma generator

Methodology:

-

Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

-

Chamber Preparation: Load the cleaned wafer into the PECVD chamber. Pump the chamber down to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

-

Process Parameters:

-

Heat the substrate to the desired deposition temperature (e.g., 200-400 °C).

-

Introduce the process gases into the chamber at the specified flow rates.

-

Stabilize the chamber pressure at the desired setpoint.

-

Ignite the plasma by applying RF power to the electrodes.

-

-

Deposition: Maintain the process conditions for the desired deposition time to achieve the target film thickness.

-

Post-Deposition: Turn off the RF power and gas flows. Allow the substrate to cool down under vacuum or in an inert gas ambient before unloading from the chamber.

Quantitative Data Summary (Starting Point Recommendations):

| Parameter | Recommended Range |

| Substrate Temperature | 200 - 400 °C |

| Chamber Pressure | 0.5 - 2.0 Torr |

| RF Power | 50 - 300 W |

| SiHF₃ Flow Rate | 5 - 50 sccm |

| NH₃ or N₂ Flow Rate | 50 - 500 sccm |

| Dilution Gas Flow Rate | 100 - 1000 sccm |

| Resulting Film Properties | |

| Deposition Rate | 10 - 100 nm/min |

| Refractive Index (@633 nm) | 1.8 - 2.1 |

Protocol 2: Plasma-Enhanced Chemical Vapor Deposition of Silicon Dioxide (SiO₂)

Objective: To deposit a silicon dioxide thin film on a silicon wafer.

Materials and Equipment:

-

Same as Protocol 1, with the addition of an Oxygen (O₂) or Nitrous Oxide (N₂O) gas source.

Methodology: The methodology is similar to Protocol 1, with the primary difference being the use of an oxygen-containing precursor instead of a nitrogen source.

Quantitative Data Summary (Starting Point Recommendations):

| Parameter | Recommended Range |

| Substrate Temperature | 100 - 350 °C |

| Chamber Pressure | 0.5 - 5.0 Torr |

| RF Power | 50 - 500 W |

| SiHF₃ Flow Rate | 10 - 100 sccm |

| O₂ or N₂O Flow Rate | 100 - 1000 sccm |

| Dilution Gas Flow Rate | 100 - 1000 sccm |

| Resulting Film Properties | |

| Deposition Rate | 20 - 200 nm/min |

| Refractive Index (@633 nm) | 1.45 - 1.48 |

Protocol 3: Plasma-Enhanced Chemical Vapor Deposition of Amorphous Silicon (a-Si:H)

Objective: To deposit a hydrogenated amorphous silicon thin film on a glass or silicon substrate.

Materials and Equipment:

-

Same as Protocol 1, with the addition of a Hydrogen (H₂) gas source.

Methodology: The methodology is similar to Protocol 1, with the key difference being the use of hydrogen as a primary process gas to ensure sufficient hydrogen incorporation into the film.

Quantitative Data Summary (Starting Point Recommendations):

| Parameter | Recommended Range |

| Substrate Temperature | 150 - 300 °C |

| Chamber Pressure | 0.1 - 1.0 Torr |

| RF Power | 10 - 100 W |

| SiHF₃ Flow Rate | 5 - 30 sccm |

| H₂ Flow Rate | 100 - 1000 sccm |

| Resulting Film Properties | |

| Deposition Rate | 5 - 50 nm/min |

| Optical Bandgap | 1.7 - 1.9 eV |

Visualizations

Experimental Workflow for PECVD

Simplified Reaction Pathway for SiNₓ Deposition

Discussion

The use of this compound in CVD presents both potential advantages and challenges. The presence of strong Si-F bonds can influence the reaction kinetics and the incorporation of fluorine into the deposited films. Fluorine incorporation can, in some cases, improve film properties such as dielectric constant and stability. However, it can also lead to the formation of undesirable byproducts like HF, which can be corrosive.

The protocols provided here are based on typical conditions for PECVD of silicon-based films. Significant process development will be required to optimize the deposition of high-quality films using this compound. Key parameters to investigate during optimization include the SiHF₃ to co-reactant gas ratio, RF power, and substrate temperature. Film characterization techniques such as ellipsometry (for thickness and refractive index), Fourier-transform infrared spectroscopy (FTIR) (for bonding analysis), and X-ray photoelectron spectroscopy (XPS) (for elemental composition) will be essential for process optimization.

Due to the limited availability of specific data for SiHF₃-based CVD, researchers are encouraged to start with conservative process parameters and systematically explore the parameter space while carefully monitoring film properties and system performance.

References

The Role of Trifluorosilane in Semiconductor Etching: An Overview of a Niche Player

While a comprehensive search of scientific and industrial literature reveals that trifluorosilane (SiHF3) is recognized within the semiconductor manufacturing landscape, it does not appear to be a commonly utilized primary etchant gas for mainstream silicon, silicon dioxide, or silicon nitride etching processes. The available data is insufficient to compile detailed application notes or standardized experimental protocols centered on SiHF3 as the principal reactive species.

This compound is acknowledged as a component within the complex plasma chemistry of certain etching processes, often appearing as a byproduct or an intermediate species rather than the primary etchant gas. For instance, during the plasma etching of hydrogenated silicon nitride (SiN:H) films, SiHF3 has been identified as a desorption product. This suggests its formation in situ from the interaction of fluorine and hydrogen radicals with the silicon nitride surface. However, this role is distinct from its use as an externally supplied, primary etchant.

The semiconductor industry predominantly relies on a range of other fluorine-containing gases for plasma etching, selected for their well-characterized performance, including etch rate, selectivity, and anisotropy. These established etchants include:

-

Carbon Tetrafluoride (CF4): A common etchant for silicon and silicon dioxide.

-

Trifluoromethane (CHF3): Often used for its ability to form a polymer passivation layer, which aids in achieving high selectivity when etching silicon dioxide over silicon.

-

Sulfur Hexafluoride (SF6): Known for its high silicon etch rate and isotropic etching characteristics.

-

Nitrogen Trifluoride (NF3): Used both for etching and for chamber cleaning due to its high dissociation efficiency into reactive fluorine atoms.

The selection of a particular etchant gas or gas mixture is highly dependent on the specific material to be etched, the desired etch profile, and the required selectivity to other exposed materials on the semiconductor wafer.

Due to the lack of specific experimental data for this compound-based etching processes in the public domain, it is not feasible to provide the detailed quantitative data, experimental protocols, or visualizations of signaling pathways and experimental workflows as requested. The creation of such detailed documentation requires a substantial body of research and established industrial application, which does not appear to be the case for this compound as a primary etchant.

Researchers and professionals in the field are directed towards the extensive literature available for the more commonly used fluorinated etchants mentioned above for detailed protocols and application notes on semiconductor etching processes. While SiHF3 may play a subtle role in the intricate dance of plasma chemistry, its application as a standalone etchant is not sufficiently documented to warrant detailed procedural outlines at this time.

Application Notes and Protocols for Trifluorosilane (HSiF₃) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (HSiF₃) is a colorless, toxic, and corrosive gas that is highly reactive, particularly with water.[1][2] It is a valuable reagent in various chemical syntheses and materials science applications. Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. These application notes provide detailed procedures for the safe handling and storage of this compound in a laboratory environment.

Chemical and Physical Properties

A thorough understanding of this compound's properties is essential for its safe handling.

| Property | Value |

| Chemical Formula | HSiF₃ |

| Molar Mass | 86.09 g/mol |

| Appearance | Colorless gas |

| Boiling Point | -97.5 °C |

| Melting Point | -131 °C |

| Vapor Pressure | >1 atm at standard conditions |

| Reactivity | Reacts violently with water to produce hydrofluoric acid (HF) and silicon dioxide.[1] |

Hazard Identification and Safety Precautions

This compound presents multiple hazards that must be addressed through engineering controls, administrative controls, and personal protective equipment (PPE).

Hazard Summary

| Hazard | Description |

| Toxicity | Highly toxic upon inhalation. The primary hazard is the formation of hydrofluoric acid upon contact with moisture, which can cause severe respiratory tract burns and systemic toxicity. |

| Corrosivity | Extremely corrosive to skin, eyes, and mucous membranes. The hydrofluoric acid produced upon hydrolysis can cause deep, painful burns that may not be immediately apparent. |

| Reactivity | Reacts violently with water, steam, and other sources of moisture.[1] May form flammable and toxic gases upon decomposition. |

| Pressure Hazard | Supplied in compressed gas cylinders, which pose a significant pressure hazard if mishandled. |

Exposure Limits

Specific occupational exposure limits (PEL, TLV, IDLH) for this compound are not well-established. Therefore, it is prudent to adhere to the exposure limits for its hazardous hydrolysis product, Hydrogen Fluoride (HF), and other related fluorinated silanes as a conservative measure.

| Substance | OSHA PEL (TWA) | NIOSH REL (TWA) | NIOSH REL (Ceiling) | ACGIH TLV (Ceiling) | IDLH |

| Hydrogen Fluoride (as F) | 3 ppm | 3 ppm (2.5 mg/m³) | 6 ppm (5 mg/m³) (15-min) | 2 ppm (1.6 mg/m³) | 30 ppm |

| Silicon Tetrafluoride | 2.5 mg/m³ (as F) | 2.5 mg/m³ (as F) | - | 2.5 mg/m³ (as F) | 250 mg/m³ (as F) |

| Boron Trifluoride | 1 ppm (3 mg/m³) | 1 ppm (3 mg/m³) | - | 1 ppm (2.8 mg/m³) | 25 ppm |

Note: TWA (Time-Weighted Average) is for an 8-hour workday. Ceiling values should not be exceeded at any time.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound.

| Body Part | Required PPE | Specifications |

| Eyes/Face | Safety goggles and a face shield | Chemical splash goggles (ANSI Z87.1 compliant) and a full-face shield are required. |

| Skin | Flame-resistant lab coat and chemical-resistant apron | A lab coat made of Nomex or similar material, and an apron made of neoprene or other HF-resistant material. |

| Hands | Heavy-duty, chemical-resistant gloves | Neoprene, nitrile, or butyl rubber gloves are recommended. Always wear two pairs of gloves (double-gloving). |

| Respiratory | Supplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | A NIOSH-approved positive-pressure SAR or SCBA is required when working with open systems or in case of a leak. |

Handling Procedures

All manipulations of this compound must be conducted in a well-ventilated chemical fume hood or a glovebox with an inert atmosphere.

Gas Cylinder Handling Protocol

-

Inspection: Before use, inspect the cylinder for any signs of damage, corrosion, or leaks. Check the cylinder tag to confirm its contents.

-

Transport: Always use a cylinder cart to move gas cylinders. Secure the cylinder with a chain or strap. Never roll or drag cylinders.

-

Securing: Securely clamp the cylinder to a stable surface, such as a laboratory bench or a wall-mounted bracket, in an upright position.

-

Regulator and Tubing:

-

Use a regulator and tubing materials compatible with this compound and Hydrogen Fluoride. Stainless steel (316L) or Monel are recommended.

-

Ensure all connections are leak-tight. A soap solution or an electronic leak detector can be used to check for leaks.

-

-

Operation:

-

Open the main cylinder valve slowly.

-

Set the desired delivery pressure using the regulator.

-

Never open the cylinder valve without a regulator in place.

-

-

Shutdown:

-

Close the main cylinder valve.

-

Vent the residual gas in the regulator and tubing into a proper scrubbing system.

-

Turn the regulator pressure-adjusting handle counterclockwise until it is loose.

-

Storage Procedures

Proper storage of this compound cylinders is crucial to prevent accidents.

| Storage Condition | Requirement |

| Location | A dedicated, well-ventilated, and cool gas cabinet or a designated storage area. |

| Separation | Store away from incompatible materials, especially water, bases, and oxidizing agents. Separate full and empty cylinders. |

| Securing | Cylinders must be stored in an upright position and securely chained or strapped to a wall or a stable support. |

| Environment | Protect from direct sunlight and sources of heat. The storage area should be dry. |

Emergency Procedures

Immediate and appropriate response to emergencies is critical.

Spill or Leak Response

References

Application Notes and Protocols for Gas-Phase Reactions of Trifluorosilane (SiHF3)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental setups and protocols for studying the gas-phase reactions of trifluorosilane (SiHF3). The information is intended to guide researchers in designing and conducting experiments to investigate the kinetics, mechanisms, and products of SiHF3 reactions, which are relevant in various fields, including materials science and semiconductor processing. While direct experimental literature exclusively on this compound's gas-phase reactions is limited, this document compiles and adapts protocols from studies on analogous silicon compounds and relevant analytical techniques.

Experimental Setups

The investigation of gas-phase reactions of this compound can be approached using several experimental configurations, primarily centered around a reaction chamber coupled with analytical instrumentation. Key setups include flow tube reactors for kinetic studies, photolysis cells for studying light-induced reactions, and plasma reactors for high-energy processes.

Flow Tube Reactor Coupled with Mass Spectrometry

A common apparatus for studying gas-phase kinetics is the flow tube reactor. This setup allows for the controlled mixing of reactants and the measurement of reaction progress as a function of time or distance along the tube.

Key Components:

-

Gas Handling System: Mass flow controllers are used to precisely regulate the flow rates of this compound, reactant gases (e.g., radicals, oxidants), and an inert carrier gas (e.g., Helium, Nitrogen).

-

Reactor Tube: A temperature-controlled tube, often made of quartz or other inert materials, where the reaction occurs. The length and diameter of the tube are chosen to ensure specific residence times.

-

Movable Injector: Allows for the introduction of one of the reactants at different points along the reactor axis, thereby varying the reaction time.

-

Detection System: A mass spectrometer (e.g., quadrupole or time-of-flight) is typically used to monitor the concentrations of reactants and products. The gas from the reactor is sampled through a pinhole orifice.